molecular formula C27H34FN3O3S B2766757 1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one CAS No. 892767-92-9

1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one

Cat. No. B2766757
CAS RN: 892767-92-9
M. Wt: 499.65
InChI Key: MJBLZKODYOLYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-3-((3,4-dimethylphenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H34FN3O3S and its molecular weight is 499.65. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Research on quinolone derivatives, such as the mentioned compound, indicates their potential as broad-spectrum antibacterial agents. Studies have shown that modifications to the quinolone core can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, underlining the importance of structural modifications in enhancing antibacterial efficacy (Goueffon et al., 1981).

Synthesis and Chemical Properties

The synthesis of polyhydroquinoline derivatives through multi-component reactions, including the use of Brønsted acid ionic liquids as catalysts, demonstrates the chemical versatility and potential for creating diverse molecular structures starting from quinolone scaffolds (Heravi et al., 2010). Such methodologies facilitate the efficient generation of complex molecules with potential pharmacological activities.

Material Science and Molecular Probes

Compounds with structures related to quinolones have been explored for their utility in material science, such as in the development of fluorescent molecular probes. These applications exploit the unique optical properties of quinolone derivatives for the creation of sensitive and selective sensors for various biological and environmental applications (Diwu et al., 1997).

Pharmaceutical Chemistry

The modification of quinolone structures to improve pharmacological profiles is a key area of research. Studies on the enantiomers of quinolone derivatives, for instance, aim to identify differences in antibacterial activity and pharmacokinetics, providing insights into the design of more effective and safer therapeutic agents (Chu et al., 1991).

properties

IUPAC Name

1-butyl-3-(3,4-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34FN3O3S/c1-5-7-10-31-18-26(35(33,34)21-9-8-19(3)20(4)15-21)27(32)22-16-23(28)25(17-24(22)31)30-13-11-29(6-2)12-14-30/h8-9,15-18H,5-7,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBLZKODYOLYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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